molecular formula C12H22BrNO2 B14867750 Tert-butyl 5-bromo-3,3-dimethylpiperidine-1-carboxylate

Tert-butyl 5-bromo-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B14867750
M. Wt: 292.21 g/mol
InChI Key: NRRNBQCEYDWPFU-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-3,3-dimethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a bromine atom, and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-3,3-dimethylpiperidine-1-carboxylate typically involves the bromination of 3,3-dimethylpiperidine followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-3,3-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while reduction reactions can produce de-brominated piperidine derivatives .

Scientific Research Applications

Tert-butyl 5-bromo-3,3-dimethylpiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • Tert-butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate
  • Tert-butyl 3-((5-bromo-3-formylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 5-bromo-3,3-dimethylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butyl group provides steric hindrance, while the bromine atom offers a site for further functionalization .

Properties

Molecular Formula

C12H22BrNO2

Molecular Weight

292.21 g/mol

IUPAC Name

tert-butyl 5-bromo-3,3-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-7-9(13)6-12(4,5)8-14/h9H,6-8H2,1-5H3

InChI Key

NRRNBQCEYDWPFU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN(C1)C(=O)OC(C)(C)C)Br)C

Origin of Product

United States

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